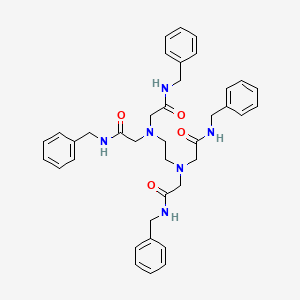
2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a central ethane-1,2-diyldinitrilo core with four n-benzylacetamide groups attached, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) typically involves the reaction of ethane-1,2-diyldinitrilo with n-benzylacetamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s molecular targets include enzymes and receptors, where it can modulate their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakisethanol: Similar structure but with hydroxyl groups instead of n-benzylacetamide groups.
Tetramethyl 2,2’,2’‘,2’‘’-(ethane-1,2-diylbis(azanetriyl))tetraacetate: Another related compound with different functional groups.
Uniqueness
2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) is unique due to its specific functional groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
5138-70-5 |
|---|---|
Molecular Formula |
C38H44N6O4 |
Molecular Weight |
648.8 g/mol |
IUPAC Name |
N-benzyl-2-[[2-(benzylamino)-2-oxoethyl]-[2-[bis[2-(benzylamino)-2-oxoethyl]amino]ethyl]amino]acetamide |
InChI |
InChI=1S/C38H44N6O4/c45-35(39-23-31-13-5-1-6-14-31)27-43(28-36(46)40-24-32-15-7-2-8-16-32)21-22-44(29-37(47)41-25-33-17-9-3-10-18-33)30-38(48)42-26-34-19-11-4-12-20-34/h1-20H,21-30H2,(H,39,45)(H,40,46)(H,41,47)(H,42,48) |
InChI Key |
HVHHGTWESHIQBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN(CCN(CC(=O)NCC2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


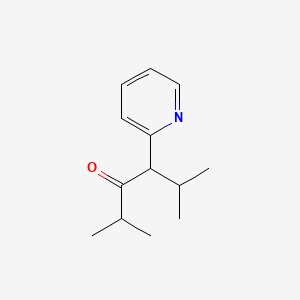
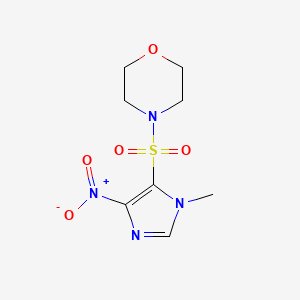
![N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide](/img/structure/B14009017.png)
![2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)
![2-[[4-[(Z)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B14009026.png)
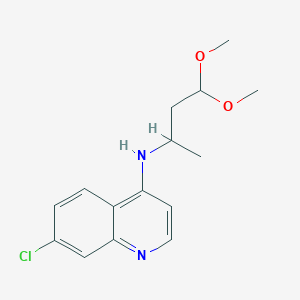
![3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile](/img/structure/B14009031.png)
![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B14009033.png)


![5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl](/img/structure/B14009051.png)
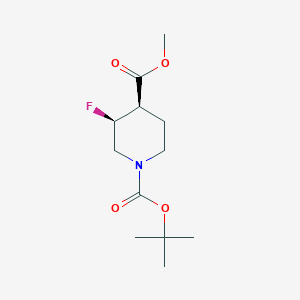
![2,2'-[(2-Chlorophenyl)methylene]bis(4-methylphenol)](/img/structure/B14009061.png)

